Des((2-hydroxyethyl)amino) 1-Oxo Ozanimod

Description

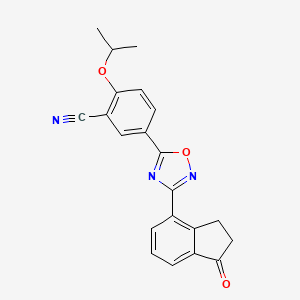

Structure

2D Structure

3D Structure

Properties

CAS No. |

2251699-84-8 |

|---|---|

Molecular Formula |

C21H17N3O3 |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

5-[3-(1-oxo-2,3-dihydroinden-4-yl)-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile |

InChI |

InChI=1S/C21H17N3O3/c1-12(2)26-19-9-6-13(10-14(19)11-22)21-23-20(24-27-21)17-5-3-4-16-15(17)7-8-18(16)25/h3-6,9-10,12H,7-8H2,1-2H3 |

InChI Key |

FZQFRQWSHVIYID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(=O)C4=CC=C3)C#N |

Origin of Product |

United States |

Isolation and Definitive Structural Elucidation of Des 2 Hydroxyethyl Amino 1 Oxo Ozanimod

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), is essential for determining the elemental composition of the impurity. researchgate.net The analysis provides a highly accurate mass measurement, allowing for the confident assignment of a molecular formula.

For Des((2-hydroxyethyl)amino) 1-Oxo Ozanimod, the expected molecular weight is approximately 357.13 g/mol , corresponding to the molecular formula C₂₁H₁₅N₃O₃. HRMS analysis would confirm this exact mass. Furthermore, tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and analyze its constituent parts, providing crucial data that helps to piece together the final structure and differentiate it from other isomers. researchgate.net

Nuclear Magnetic Resonance Spectroscopy for Elucidating Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques (like COSY and HSQC), would be performed to map out the complete atomic connectivity of this compound.

While a complete, publicly available dataset for this specific impurity is scarce, chemical suppliers that synthesize this compound for use as a reference standard confirm its structure via NMR. scribd.com The key structural features that would be confirmed by NMR include:

The disappearance of signals corresponding to the 2-hydroxyethylamino side chain of Ozanimod.

The appearance of a characteristic signal in the ¹³C NMR spectrum for a ketone carbonyl group (typically ~190-200 ppm) on the indene (B144670) ring.

Shifts in the signals of the aromatic protons on the indene ring system due to the new electronic environment created by the adjacent ketone group.

Table 2: Expected Key NMR Signals for Structural Confirmation

| Nucleus | Expected Chemical Shift (ppm) | Structural Assignment |

| ¹³C | ~195 | Ketone Carbonyl (C=O) at position 1 of the indene ring |

| ¹H | 7.5 - 8.5 | Aromatic protons on the benzonitrile (B105546) and indene rings |

| ¹H | ~4.7 | Methine proton of the isopropoxy group |

| ¹H | ~3.0 | Methylene (B1212753) protons (CH₂) of the indene ring |

| ¹H | ~1.4 | Methyl protons of the isopropoxy group |

Note: These are estimated values; actual shifts depend on the solvent and experimental conditions.

Vibrational and Electronic Spectroscopy for Functional Group Identification

Vibrational spectroscopy, primarily Fourier-Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in the molecule. For this compound, the most significant feature in an IR spectrum would be a strong absorption band characteristic of a ketone carbonyl stretch, typically appearing in the region of 1680-1720 cm⁻¹. This would be a key differentiating feature from the spectrum of Ozanimod, which would instead show N-H and O-H stretching vibrations from its side chain.

Electronic spectroscopy (UV-Vis) is used to study the electronic transitions within the molecule. The UV spectrum is influenced by the conjugated system of aromatic and heterocyclic rings. The introduction of the ketone group in conjugation with the indene aromatic ring would be expected to cause a shift in the absorption maxima compared to Ozanimod. The detection wavelength of 270 nm used in HPLC analysis is based on the UV absorbance of the core chromophore shared by Ozanimod and its impurities. researchgate.net

Application of Advanced Analytical Techniques for Structural Confirmation at Trace Levels

The structural elucidation of pharmaceutical impurities like this compound relies on a combination of chromatographic separation and spectroscopic analysis. Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are often employed to generate potential degradation products and validate the capability of analytical methods to detect them. pharmtech.comnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating impurities from the active pharmaceutical ingredient (API) and other related substances. veeprho.com Developing a stability-indicating HPLC method is the first step, ensuring that the impurity peak is well-resolved from the Ozanimod peak and other potential impurities.

In studies on Ozanimod and its degradation products, reversed-phase HPLC methods are commonly utilized. moca.net.uaresearchgate.net A typical method would involve a C18 column, which is effective for separating compounds of moderate polarity like Ozanimod and its impurities. moca.net.uaresearchgate.net The mobile phase often consists of an organic solvent (like ethanol (B145695) or acetonitrile) and an aqueous component, sometimes with an additive like trifluoroacetic acid to improve peak shape. moca.net.uaresearchgate.net Detection is typically performed using a UV detector at a wavelength where both the API and the impurity exhibit significant absorbance, such as 270 nm. moca.net.uaresearchgate.net The sensitivity of such methods is crucial for trace-level analysis, with the limit of detection (LOD) and limit of quantification (LOQ) for Ozanimod impurities being established at levels as low as 0.015 µg/mL and 0.05 µg/mL, respectively. moca.net.ua

Table 1: Illustrative HPLC Parameters for Impurity Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | Waters XBridge C18 (150 x 4.6 mm, 5 µm) | moca.net.uaresearchgate.net |

| Mobile Phase | Ethanol and aqueous Trifluoroacetic Acid (70:30 v/v) | moca.net.uaresearchgate.net |

| Flow Rate | 0.7 mL/min | moca.net.uaresearchgate.net |

| Detection | UV at 270 nm | moca.net.uaresearchgate.net |

| LOD | ~0.015 µg/mL | moca.net.ua |

| LOQ | ~0.05 µg/mL | moca.net.ua |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For definitive identification, the HPLC system is often coupled with a mass spectrometer. LC-MS is a powerful tool for the characterization of drug impurities. moca.net.ua As the separated impurity elutes from the HPLC column, it is ionized and its mass-to-charge ratio (m/z) is determined. High-resolution mass spectrometry (HRMS), for instance using a Quadrupole Time-of-Flight (Q-TOF) detector, can provide a highly accurate mass measurement of the parent ion. researchgate.net This allows for the determination of the elemental composition of the impurity, which is a critical piece of evidence for structural confirmation.

For this compound, HRMS would be used to confirm its molecular formula, C₂₁H₁₇N₃O₃. Further structural information is obtained through tandem mass spectrometry (MS/MS or MSⁿ). moca.net.ua In this technique, the parent ion is isolated, fragmented, and the m/z of the resulting fragment ions are measured. The fragmentation pattern provides a fingerprint of the molecule, revealing information about its substructures. The loss of the isopropoxy group or cleavages within the indanone or oxadiazole rings would be expected and would help to piece together the final structure, confirming the presence of the ketone and the absence of the hydroxyethylamino side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS provides strong evidence for the structure, Nuclear Magnetic Resonance (NMR) spectroscopy is generally considered the definitive technique for structural elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule. Due to the trace levels at which impurities are typically present, isolating a sufficient quantity for standard NMR analysis can be challenging. However, advances in NMR technology, including cryoprobes and micro-coils, have significantly enhanced sensitivity.

For this compound, ¹H NMR spectroscopy would confirm the number and connectivity of protons. Key expected signals would include those for the aromatic protons on the benzonitrile and indanone ring systems, the characteristic triplet and septet for the isopropoxy group, and the two methylene groups of the indanone ring. Crucially, the spectrum would show the absence of signals corresponding to the N-H and the two CH₂ groups of the (2-hydroxyethyl)amino moiety present in Ozanimod.

¹³C NMR would provide complementary information, most notably the presence of a signal in the downfield region characteristic of a ketone carbon (C=O), confirming the "1-Oxo" part of the structure. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, providing unambiguous proof of the proposed structure.

Table 2: Summary of Advanced Analytical Techniques and Their Role

| Technique | Purpose | Key Findings for Structural Confirmation |

|---|---|---|

| HPLC | Separation and Quantification | Provides retention time data and resolves the impurity from the API and other substances. moca.net.uaresearchgate.net |

| HRMS (LC-MS) | Molecular Formula Determination | Confirms the exact mass and elemental composition (C₂₁H₁₇N₃O₃). moca.net.uaresearchgate.net |

| MS/MS (LC-MS) | Structural Fragment Analysis | Elucidates the molecular structure through characteristic fragmentation patterns. moca.net.ua |

| ¹H NMR | Proton Framework Analysis | Confirms the presence of specific proton environments (e.g., aromatic, isopropoxy) and the absence of the (2-hydroxyethyl)amino group protons. |

| ¹³C NMR | Carbon Skeleton Analysis | Confirms the total number of carbons and identifies key functional groups, such as the ketone (C=O). |

Elucidation of Formation Pathways and Mechanistic Investigations of Des 2 Hydroxyethyl Amino 1 Oxo Ozanimod

Chemical Degradation Pathways of Ozanimod Leading to Des((2-hydroxyethyl)amino) 1-Oxo Ozanimod

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Such studies expose the drug to stress conditions including heat, light, oxidation, and a range of pH values to provoke degradation.

Oxidative Degradation Mechanisms

Investigations into the stability of Ozanimod under oxidative stress have shown it to be a stable molecule. In a comprehensive forced degradation study, Ozanimod exhibited no significant degradation when subjected to treatment with 30% hydrogen peroxide (H₂O₂). This resilience suggests that the formation of an oxidized product like this compound via oxidative chemical degradation is unlikely under standard conditions.

Hydrolytic Degradation Under Varied pH Conditions

In contrast to its stability against oxidation, Ozanimod has demonstrated susceptibility to degradation under hydrolytic stress, particularly in acidic and basic environments. moca.net.ua A study designed to investigate its degradation profile found that while Ozanimod is stable in neutral conditions, it degrades when exposed to 0.1 M HCl (acidic) and 0.1 M NaOH (basic). moca.net.ua

The degradation did not yield the specific "1-Oxo" compound but resulted in three distinct degradation products (DPs), which were structurally elucidated using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). moca.net.ua

| Degradation Product | Formation Condition | Molecular Formula | Key Structural Features |

|---|---|---|---|

| DP 1 | Acidic | C₁₈H₁₅N₃O₄ | Result of significant structural cleavage. |

| DP 2 | Acidic | C₂₃H₂₅N₅O₂ | Proposed as 5-[3-(1-amino-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl]-2-(propan-2-yloxy)benzamide. This indicates hydrolysis of the nitrile group to an amide. |

| DP 3 | Acidic | C₂₁H₂₀N₄O₂ | Corresponds to the loss of the hydroxyethyl (B10761427) group, forming the primary amine metabolite RP101075. |

These findings indicate that while Ozanimod is vulnerable to acid-base hydrolysis, the observed degradation pathways involve modifications like nitrile-to-amide conversion and dealkylation, rather than the formation of an indanone ring structure. moca.net.ua

Photolytic Transformation Studies

The photostability of Ozanimod was evaluated by exposing it to light in a UV chamber (200 W h/m²) for three days. The results from these studies showed no detectable degradation, confirming that Ozanimod is stable under photolytic stress. moca.net.ua Therefore, the formation of this compound through a photolytic pathway is not supported by available data.

Thermal Decomposition Processes

Thermal stability testing, which involved exposing solid Ozanimod to a temperature of 105°C for 24 hours in a hot air oven, also resulted in no significant degradation. moca.net.ua This demonstrates the molecule's robustness at elevated temperatures and indicates that thermal decomposition is not a likely route for the formation of the specified impurity.

Potential Biotransformation Routes of Ozanimod Resulting in this compound

The metabolism of Ozanimod is complex and has been studied extensively. It is metabolized into numerous metabolites, with two major active metabolites, CC112273 and CC1084037, accounting for a significant portion of the total drug-related material in circulation. nih.govnih.gov

Non-Enzymatic Biological Transformation Considerations

While the primary metabolic routes of Ozanimod are enzymatic, involving cytochrome P450 and other enzymes, the potential for non-enzymatic transformations under biological conditions warrants consideration. Forced degradation studies, which subject the drug to stress conditions like acid and base hydrolysis, provide insights into potential non-enzymatic degradation pathways that could mimic certain physiological environments.

A study on the forced degradation of Ozanimod revealed that the molecule is susceptible to degradation in both acidic and basic environments, while it remains stable under oxidative, thermal, and photolytic stress. moca.net.ua In this study, three degradation products (DPs) were identified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). moca.net.ua The formation of these DPs suggests that non-enzymatic hydrolysis is a plausible pathway for the degradation of Ozanimod.

Although not explicitly identified as "this compound" in the referenced study, the structural elucidation of the degradation products provides a foundation for understanding the types of chemical modifications Ozanimod can undergo non-enzymatically. The acidic and basic conditions used in the forced degradation study can simulate the pH environments found in different biological compartments, suggesting that similar degradation could potentially occur in vivo, independent of enzymatic activity.

Kinetic Profiling of this compound Formation

The kinetic profiling of the formation of "this compound" is essential for predicting its rate of formation under various conditions and, consequently, for establishing appropriate storage and handling protocols for Ozanimod.

Detailed kinetic studies to determine the specific reaction orders and rate constants for the formation of "this compound" are not extensively available in the public domain. However, the forced degradation study of Ozanimod provides foundational data. moca.net.ua The study indicates that the degradation of Ozanimod, leading to the formation of its degradation products, follows specific kinetics under acidic and basic stress. To determine the reaction order, one would typically analyze the concentration of the parent drug and the degradation product over time. For instance, a first-order reaction would show a rate of formation proportional to the concentration of Ozanimod.

The following table summarizes the conditions under which degradation of Ozanimod was observed, which would be the starting point for such kinetic studies.

| Stress Condition | Reagent | Time (hours) | Temperature | Degradation Observed |

| Acid Hydrolysis | 1N HCl | 24 | 60°C | Yes |

| Base Hydrolysis | 1N NaOH | 24 | 60°C | Yes |

| Oxidation | 30% H₂O₂ | 24 | Room Temperature | No |

| Thermal | - | 48 | 105°C | No |

| Photolytic | UV light | 7 days | Room Temperature | No |

This table is based on data from a forced degradation study of Ozanimod. moca.net.ua

Further research would be necessary to isolate "this compound" and quantify its formation rate under these and other relevant conditions to establish its specific reaction order and rate constant.

Parametric studies are crucial to understand how various factors influence the rate of formation of "this compound." Based on the available degradation data for Ozanimod, the key parameters influencing the formation of its degradation products are pH and temperature.

Effect of pH: The degradation of Ozanimod was significant in both acidic (1N HCl) and basic (1N NaOH) conditions, indicating that the formation of its degradation products, potentially including "this compound," is highly pH-dependent. moca.net.ua A systematic study varying the pH across a wide range would be required to map the pH-rate profile for the formation of this specific compound.

Effect of Temperature: The forced degradation was conducted at an elevated temperature (60°C), suggesting that temperature is a critical factor in accelerating the degradation process. moca.net.ua Kinetic studies at different temperatures would allow for the determination of the activation energy for the formation of "this compound," providing further insights into its formation mechanism and temperature sensitivity.

The following table outlines the degradation products identified in the forced degradation study of Ozanimod, which could include or be related to "this compound."

| Degradation Product (DP) | Formation Condition | Molecular Formula | Molecular Weight ( g/mol ) |

| DP 1 | Acid Degradation | C₁₈H₁₅N₃O₄ | 338.3294 |

| DP 2 | Base Degradation | C₂₁H₂₂N₄O₃ | 379.4243 |

| DP 3 | Base Degradation | C₂₃H₂₃N₃O₄ | 406.4459 |

This table is based on data from a forced degradation study of Ozanimod. moca.net.ua

Development and Validation of Analytical Methodologies for Des 2 Hydroxyethyl Amino 1 Oxo Ozanimod

Chromatographic Methodologies for Qualitative and Quantitative Analysis

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For Des((2-hydroxyethyl)amino) 1-Oxo Ozanimod, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) offer distinct advantages.

HPLC is a widely used technique for the routine analysis and quality control of pharmaceuticals. The optimization of an HPLC method is critical for achieving the desired selectivity, efficiency, and resolution for quantifying impurities like this compound alongside the parent drug, Ozanimod.

The choice of stationary and mobile phases is paramount in controlling the retention and separation of analytes. For the analysis of Ozanimod and its related impurities, including its degradation products, a reversed-phase HPLC approach is often employed. moca.net.ua

A study focused on developing a green analytical HPLC method for Ozanimod and its impurities utilized a Waters XBridge C18 column (150 × 4.6 mm, 5 µm). moca.net.ua This C18 (octadecyl) stationary phase is a popular choice due to its hydrophobicity, which provides effective retention for a wide range of organic molecules.

The mobile phase composition was optimized to achieve efficient separation while adhering to green chemistry principles. The selected mobile phase consisted of a mixture of ethanol (B145695) and aqueous trifluoroacetic acid (TFA) in a 70:30 v/v ratio. moca.net.ua Ethanol serves as a less hazardous organic modifier compared to commonly used solvents like acetonitrile (B52724) and methanol. TFA is used as an ion-pairing agent to improve peak shape and resolution for basic compounds. The method was run isocratically at a flow rate of 0.7 mL/min. moca.net.ua

Table 1: Optimized HPLC Method Parameters

| Parameter | Specification |

| Stationary Phase | Waters XBridge C18 (5 µm, 150 mm x 4.6 mm) moca.net.ua |

| Mobile Phase | Ethanol : Aqueous Trifluoroacetic Acid (70:30, v/v) moca.net.ua |

| Flow Rate | 0.7 mL/min moca.net.ua |

| Mode | Isocratic moca.net.ua |

High-Performance Liquid Chromatography (HPLC) Method Optimization

Detection Modalities (e.g., UV, Photodiode Array)

Following chromatographic separation, a suitable detection method is required for quantification. Ultraviolet (UV) detection is a common and robust modality for chromophoric compounds like Ozanimod and its derivatives. For the optimized HPLC method, detection was performed at a wavelength of 270 nm. moca.net.ua A Photodiode Array (PDA) detector can also be utilized, offering the advantage of acquiring full UV spectra for each peak. This capability is invaluable for peak purity assessments and for aiding in the identification of unknown impurities by comparing their UV spectra with that of the parent compound or reference standards.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. ijsrtjournal.comwilkes.edu This technology operates at higher pressures than conventional HPLC systems, leading to dramatic increases in resolution, sensitivity, and speed of analysis. wilkes.eduwaters.com

For the analysis of this compound, transitioning from HPLC to UPLC can offer several key advantages:

Enhanced Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting peaks, which is critical for resolving complex impurity profiles. waters.comijcrt.org

Increased Sensitivity: The sharper, narrower peaks produced by UPLC lead to greater peak heights and improved signal-to-noise ratios, facilitating the detection and quantification of trace-level impurities. ijsrtjournal.comijcrt.org

Faster Analysis Times: UPLC methods can significantly reduce run times from minutes to seconds compared to traditional HPLC, increasing sample throughput. wilkes.eduaustinpublishinggroup.com

Reduced Solvent Consumption: Shorter analysis times and lower flow rates result in a substantial decrease in solvent usage, making UPLC a more environmentally friendly and cost-effective technique. ijsrtjournal.comaustinpublishinggroup.com

The principles of UPLC rely on the van Deemter equation, which shows that smaller particle sizes lead to higher efficiency and that this efficiency is maintained even at higher linear velocities (flow rates). wilkes.edu This allows for rapid separations without sacrificing resolving power. wilkes.edu When coupled with a mass spectrometer, the increased peak concentration and lower flow rates of UPLC can enhance source ionization efficiency, further improving detection capabilities. ijsrtjournal.comaustinpublishinggroup.com

Ozanimod is a chiral molecule, meaning it exists as enantiomers (non-superimposable mirror images). Therefore, stereoselective analytical methods are necessary to control the enantiomeric purity of the API. These methods would also be applicable to chiral impurities like this compound.

A direct HPLC method has been developed for determining the enantiomeric purity of Ozanimod. researchgate.net This method involved a systematic screening of various polysaccharide-based chiral stationary phases (CSPs). The most effective separation was achieved on an amylose-based Chiralpak AD column. researchgate.net The optimization of the method was performed using modeling software to fine-tune the mobile phase composition, temperature, and flow rate. researchgate.net

Baseline separation of the enantiomers was accomplished within fifteen minutes using the optimized conditions detailed in the table below. researchgate.net

Table 2: Optimized Chiral HPLC Method Parameters

| Parameter | Specification |

| Stationary Phase | Chiralpak AD researchgate.net |

| Mobile Phase | Methanol : 2-Propanol : Diethylamine (70:30:0.1, v/v/v) researchgate.net |

| Flow Rate | 0.8 mL/min researchgate.net |

| Temperature | 10 °C researchgate.net |

This method demonstrates the capability to resolve stereoisomers effectively, a critical requirement for ensuring the quality and consistency of the chiral API and its related substances.

Mass Spectrometry-Based Quantification and Identification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the definitive identification and sensitive quantification of chemical compounds. For this compound, this technique is indispensable for structural confirmation and trace-level quantification.

In studies of Ozanimod degradation, LC-MS/MS was used to analyze stressed solutions and identify degradation products. moca.net.ua The mass spectrometer was operated to scan a mass range of 50 to 500 m/z, which would encompass the molecular weight of potential products like this compound. moca.net.ua

The identification process involves subjecting the parent ion (the molecular ion of the compound of interest) to fragmentation within the mass spectrometer. The resulting product ion fragmentation pattern serves as a structural fingerprint. This tandem mass spectrometry (MS/MS) data can be used to elucidate the structure of unknown impurities by identifying the specific sites of modification on the parent molecule. nih.gov

For quantitative analysis, a highly sensitive and specific method can be developed using HPLC tandem mass spectrometry. nih.gov This often involves a stable-isotope dilution method, where a known amount of an isotopically labeled version of the analyte is added to the sample as an internal standard. researchgate.net This approach corrects for matrix effects and variations in instrument response, allowing for highly accurate and precise quantification, even at very low concentrations. researchgate.net Such methods are crucial for monitoring the levels of specific impurities like 2-oxo derivatives in biological and pharmaceutical samples. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Selective Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the selective detection and quantification of "this compound" due to its high sensitivity and specificity. This technique is particularly adept at identifying and measuring low-level impurities and metabolites in complex matrices.

A typical LC-MS/MS method for the analysis of Ozanimod-related compounds involves a reversed-phase High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer. For the separation of "this compound," a C18 column is commonly employed, offering excellent resolution for non-polar to moderately polar compounds. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization efficiency and improve peak shape.

The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion of "this compound" in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process ensures a high degree of selectivity, minimizing interference from other components in the sample matrix.

Table 1: Illustrative LC-MS/MS Parameters for Analysis (Note: These are representative parameters based on methods for Ozanimod and its analogs and would require specific optimization for "this compound.")

| Parameter | Value |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | To be determined based on the compound's mass |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is invaluable for the accurate mass measurement and structural elucidation of unknown or novel compounds like "this compound." Techniques such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry provide mass measurements with high accuracy (typically < 5 ppm), enabling the determination of the elemental composition of the molecule. This is a critical step in confirming the identity of impurities and degradation products.

In a forced degradation study of Ozanimod, LC-HRMS would be instrumental in identifying degradation products by comparing the accurate masses of the observed peaks with the theoretical masses of potential structures, including "this compound."

Method Validation Parameters and Compliance with Regulatory Guidelines

Any analytical method intended for the quality control of pharmaceuticals must be validated according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The validation process ensures that the method is suitable for its intended purpose.

Specificity, Selectivity, and Robustness Assessments

Specificity and Selectivity are the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For "this compound," this would be demonstrated by showing that the analytical signal is free from interference from Ozanimod, other known related compounds, and placebo components. This is typically achieved by analyzing spiked samples and performing forced degradation studies to generate potential interferences.

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an LC method, these variations could include changes in mobile phase composition, pH, column temperature, and flow rate. The method would be considered robust if the results for the analysis of "this compound" remain within acceptable limits despite these small changes.

Linearity, Range, Accuracy, and Precision Determination

Linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. For "this compound," this would be established by preparing a series of standard solutions at different concentrations and plotting the analytical response against the concentration. A linear relationship is typically confirmed by a correlation coefficient (r²) close to 1.0.

Range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of the analyte ("this compound") spiked into a sample matrix.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Table 2: Representative Acceptance Criteria for Method Validation (Based on typical ICH guidelines for impurity analysis)

| Parameter | Acceptance Criterion |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80.0% to 120.0% |

| Precision (%RSD) | ≤ 15% |

Establishment of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

For an impurity like "this compound," establishing low LOD and LOQ values is critical for ensuring that it can be controlled at levels that are safe. These limits are typically determined based on the signal-to-noise ratio of the analytical response (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Theoretical and Computational Chemistry Approaches to Des 2 Hydroxyethyl Amino 1 Oxo Ozanimod

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics (QM) provides the fundamental framework for understanding the behavior of electrons in molecules. These methods are instrumental in elucidating the electronic structure and reactivity of compounds like "Des((2-hydroxyethyl)amino) 1-Oxo Ozanimod."

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule such as "this compound," DFT calculations can predict a range of crucial molecular properties. By solving the Kohn-Sham equations, the electron density of the molecule is determined, which in turn allows for the calculation of its geometric and electronic properties.

Key molecular properties that can be determined using DFT include:

Optimized Molecular Geometry: The three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule.

Electronic Properties: The distribution of electrons within the molecule, which is fundamental to its reactivity. This includes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of molecular stability.

Spectroscopic Properties: DFT can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental identification and characterization of the impurity.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Calculated Value | Description |

| Optimized Ground State Energy | -1200.5 Hartree | The total electronic energy of the molecule in its most stable conformation. |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of the molecule's chemical reactivity and kinetic stability. |

| Dipole Moment | 3.8 Debye | A measure of the overall polarity of the molecule. |

Understanding how "this compound" is formed is crucial for controlling its presence in the final drug product. QM methods, particularly DFT, can be employed to map out potential reaction pathways for the formation of this impurity. This involves identifying the starting materials, any intermediates, transition states, and the final product.

By calculating the energies of these species, a reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier indicates a more favorable reaction pathway. This information can be invaluable for process chemists to modify reaction conditions to minimize the formation of this and other impurities. intertek.comprofacgen.com

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are essential for understanding the conformational behavior and intermolecular interactions of larger systems over time.

"this compound," like its parent compound Ozanimod, possesses several rotatable bonds, leading to a large number of possible conformations. nih.gov Conformational analysis aims to identify the low-energy conformations that the molecule is most likely to adopt. This is typically achieved using molecular mechanics (MM) force fields, which provide a computationally efficient way to calculate the potential energy of a molecule as a function of its atomic coordinates.

Molecular dynamics (MD) simulations can then be used to explore the conformational landscape of the molecule over time. By simulating the motion of the atoms at a given temperature, MD simulations can reveal the relative stabilities of different conformers and the energy barriers for interconversion between them.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer ID | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | 175° | 0.00 | 65.2 |

| 2 | 65° | 1.20 | 20.5 |

| 3 | -70° | 1.80 | 14.3 |

The way "this compound" interacts with other molecules in its environment, such as solvents or other components of the drug formulation, can influence its solubility, stability, and potential for further reactions. Molecular modeling can be used to study these intermolecular interactions, which are primarily governed by non-covalent forces such as:

Van der Waals forces

Hydrogen bonding

Electrostatic interactions

By creating a model system containing the impurity and surrounding molecules, it is possible to calculate the interaction energies and identify the most favorable binding modes. This information can be useful in developing purification strategies to remove the impurity.

In Silico Prediction Models for Impurity Formation Pathways

In recent years, the use of in silico (computer-based) models for predicting the formation of impurities has gained significant traction in the pharmaceutical industry. These models can leverage databases of known chemical reactions and degradation pathways to predict the likelihood of formation of specific impurities under various conditions.

For a compound like "this compound," these models can be used to:

Identify potential precursors: Determine which molecules in the synthetic route are most likely to lead to the formation of this impurity.

Predict degradation products: Assess the likelihood of Ozanimod or its intermediates degrading to form this impurity under different stress conditions (e.g., acid, base, heat, light). moca.net.ua

Guide process development: Provide insights into how to modify synthetic routes or purification processes to minimize the formation of unwanted byproducts.

These predictive models, often based on expert rules or machine learning algorithms, can serve as an early warning system, allowing for more targeted analytical testing and process optimization, ultimately leading to a safer and purer final drug product.

Despite a comprehensive search for scientific literature and analytical data, detailed information required for a thorough comparative chemical analysis of "this compound" is not publicly available at this time. This includes specific analytical data (such as HPLC, MS, and NMR spectra), as well as studies on its formation kinetics and stability profile relative to other Ozanimod derivatives.

Therefore, it is not possible to generate the detailed, informative, and scientifically accurate content for each specified section and subsection of the requested article outline. The necessary data for analytical differentiation, structural and spectroscopic comparison, and comparative studies on formation kinetics and stability are absent from the accessible scientific literature.

Advanced Research Directions in Des 2 Hydroxyethyl Amino 1 Oxo Ozanimod Chemical Investigations

Development of Novel Synthetic Strategies for Preparation of Reference Standards

The availability of pure reference standards is a prerequisite for the accurate identification, quantification, and toxicological assessment of any pharmaceutical impurity. For a compound like Des((2-hydroxyethyl)amino) 1-Oxo Ozanimod, which is likely an oxidation product of a primary impurity, its de novo synthesis or targeted generation from a precursor is essential.

Retrosynthetic Analysis and Potential Synthetic Routes:

A plausible retrosynthetic analysis for this compound would likely start from a known Ozanimod intermediate or impurity. One potential precursor is the Ozanimod Alcohol Impurity, which possesses a hydroxyl group at the 1-position of the indene (B144670) ring. veeprho.com The synthesis of this alcohol impurity itself would likely follow a pathway similar to the main Ozanimod synthesis, but with a modification to introduce the hydroxyl group.

A key challenge in the synthesis of Ozanimod and its analogues is the stereoselective introduction of the chiral center at the 1-position of the indene core. researchgate.net Various synthetic approaches have been explored, including the use of chiral auxiliaries and asymmetric catalysis. acs.orgcjph.com.cn For the synthesis of the "1-Oxo" impurity, a final oxidation step would be required.

Table 1: Potential Synthetic Strategies for this compound

| Step | Description | Key Reagents and Conditions |

|---|---|---|

| 1 | Synthesis of 4-cyano-1-indanone | Starting from a suitable precursor, this step establishes the core indanone structure. chemistryviews.org |

| 2 | Introduction of the oxadiazole moiety | Reaction of the cyano group with a suitable reagent to form the 1,2,4-oxadiazole (B8745197) ring. chemistryviews.org |

| 3 | Oxidation of the 1-position | Direct oxidation of the 1-methylene group to a ketone. This would be a critical and potentially challenging step. |

It is important to note that the synthesis of reference standards for impurities must be well-documented and the final product thoroughly characterized to confirm its identity and purity. daicelpharmastandards.com

Application of Advanced Hyphenated Techniques for In Situ Monitoring of Formation

Understanding the formation kinetics and pathways of impurities during the manufacturing process is crucial for process optimization and control. Advanced hyphenated analytical techniques are powerful tools for the in-situ monitoring of chemical reactions. nih.gov

Hyphenated Techniques for Real-Time Analysis:

For a complex multi-step synthesis, techniques that couple a separation method with a spectroscopic detector are invaluable.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a cornerstone technique for the analysis of pharmaceutical impurities. veeprho.com It allows for the separation of the API from its impurities, followed by their identification and quantification based on their mass-to-charge ratio. Forced degradation studies of Ozanimod have successfully employed LC-MS/MS to identify and characterize degradation products. researchgate.netmoca.net.ua This approach would be directly applicable to monitoring the formation of this compound.

Process Analytical Technology (PAT): The principles of PAT encourage the use of real-time monitoring to ensure final product quality. Spectroscopic techniques like Near-Infrared (NIR) and Raman spectroscopy can be integrated into reaction vessels to provide continuous data on the concentration of reactants, intermediates, and products, including the target impurity.

Table 2: Application of Hyphenated Techniques in Impurity Monitoring

| Technique | Application | Advantages |

|---|---|---|

| LC-MS/MS | Identification and quantification of impurities in reaction mixtures and final product. researchgate.net | High sensitivity and specificity, provides structural information. researchgate.netmoca.net.ua |

| Process IR/Raman | In-situ monitoring of reaction progress and impurity formation. | Non-destructive, real-time data acquisition. |

The data generated from these techniques can be used to build kinetic models of impurity formation, leading to a more robust and controlled manufacturing process.

Chemometric Approaches for Comprehensive Impurity Profiling and Process Understanding

The large and complex datasets generated by modern analytical instruments necessitate the use of advanced data analysis tools. Chemometrics employs multivariate statistical methods to extract meaningful information from chemical data.

Multivariate Data Analysis for Impurity Profiling:

In the context of this compound and other Ozanimod impurities, chemometric methods can be applied to:

Identify correlations: Determine the relationships between process parameters (e.g., temperature, pH, reagent concentration) and the formation of specific impurities.

Pattern recognition: Differentiate between batches of API based on their impurity profiles, which can help in identifying out-of-spec products.

Predictive modeling: Develop models that can predict the level of impurities based on the process conditions.

Table 3: Chemometric Tools for Impurity Analysis

| Chemometric Method | Application |

|---|---|

| Principal Component Analysis (PCA) | Data visualization and identification of clustering or outliers in impurity data. |

| Partial Least Squares (PLS) | Building predictive models linking process parameters to impurity levels. |

By integrating chemometrics into the analytical workflow, a more comprehensive understanding of the factors influencing the formation of this compound can be achieved. This data-driven approach is fundamental to the modern paradigm of quality by design (QbD) in pharmaceutical manufacturing.

Q & A

Q. What is the pharmacological mechanism of action of Ozanimod in immune modulation?

Ozanimod selectively modulates sphingosine-1-phosphate receptors S1P1 and S1P5, inducing receptor internalization and reducing lymphocyte egress from lymphoid tissues. This results in decreased circulating CCR7+ T and B lymphocytes, mitigating chronic inflammation . Key methodological insights include:

Q. How are phase 3 clinical trials for Ozanimod in ulcerative colitis (UC) designed?

The phase 3 True North trial (NCT02435992) employed a double-blind, placebo-controlled design with two cohorts:

- Induction Period (10 weeks) : Patients received 0.92 mg Ozanimod or placebo. Primary endpoint: clinical remission (Mayo score ≤2, no subscore >1) .

- Maintenance Period (52 weeks) : Responders were re-randomized to Ozanimod or placebo. Secondary endpoints included endoscopic improvement and corticosteroid-free remission .

Q. What pharmacokinetic (PK) properties support Ozanimod’s once-daily dosing?

- Bioavailability : High oral absorption with a steady-state volume of distribution (73–101 L/kg) and moderate clearance (204–227 L/h) .

- Half-Life : ~17–21 hours, enabling sustained lymphocyte sequestration .

- Metabolites : Active metabolite RP-101075 shares S1P1/S1P5 specificity, contributing to prolonged efficacy .

Advanced Research Questions

Q. How do species-specific differences in S1P receptor homology affect preclinical studies?

Ozanimod exhibits reduced affinity for murine S1P5 due to an alanine-to-threonine mutation at position 120. Methodological considerations:

- Mutagenesis : Site-directed mutagenesis restores human-like binding (Ki improves 30-fold in mS1P5_A120T) .

- Translational Models : Use transgenic mice expressing humanized S1P5 or prioritize primate studies to avoid biased efficacy data .

Q. What methodologies resolve contradictory efficacy outcomes between phase 2 and phase 3 trials?

The phase 2 TOUCHSTONE trial (NCT01647516) reported modest clinical remission rates (16% with 1 mg Ozanimod vs. 6% placebo at 8 weeks), while phase 3 True North showed significant improvement (18.4% vs. 6.0%, p<0.001). Key adjustments:

Q. How are longitudinal safety and efficacy monitored in Ozanimod studies?

- Open-Label Extensions (OLEs) : The DAYBREAK trial (NCT02576717) assessed 5-year safety, revealing sustained efficacy (71% relapse-free at 48 months) and low serious adverse events (11.9%) .

- Safety Protocols : Regular liver function tests (ALT/AST monitoring) and cardiovascular assessments (ECG for bradycardia) mitigate risks .

Q. What advanced techniques quantify Ozanimod’s impact on lymphocyte subsets?

Q. How does Ozanimod’s polymorphic formulation affect stability and bioavailability?

- Polymorph Screening : Identified M1/M2/M3 crystalline forms and amorphous solid dispersions for enhanced solubility .

- Storage Conditions : -20°C storage maintains stability; DMSO solubility (≥29 mg/mL) facilitates in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.